molecular formula C17H15ClN2O2S B5601367 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5601367
M. Wt: 346.8 g/mol
InChI Key: UYRYXXIMANOOPU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfonyl group, and a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the tetrahydroquinoline intermediate reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methyl sulfone: A simpler analog used as an intermediate in the synthesis of sulfur-containing compounds.

    2-Chlorophenyl methyl sulfone: Another analog with similar sulfonyl and chlorophenyl groups but lacking the tetrahydroquinoline ring.

Uniqueness

2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a tetrahydroquinoline ring with a chlorophenyl and sulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-15-7-5-12(6-8-15)11-23(21,22)17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRYXXIMANOOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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